

Solid-Phase Extraction Protocol for Canagliflozin and Canagliflozin-D6 in Human Plasma

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Compound of Interest

Compound Name: Canagliflozin-D6

Cat. No.: B12394075

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Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Canagliflozin is an orally administered selective sodium-glucose co-transporter 2 (SGLT2) inhibitor used for the treatment of type 2 diabetes mellitus. Accurate and reliable quantification of Canagliflozin and its stable isotope-labeled internal standard, **Canagliflozin-D6**, in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. Solid-phase extraction (SPE) is a widely used sample preparation technique that offers high recovery and removal of matrix interferences, leading to cleaner extracts and improved analytical sensitivity and robustness, particularly for LC-MS/MS analysis.^{[1][2]}

This application note provides a detailed solid-phase extraction protocol for the simultaneous extraction of Canagliflozin and **Canagliflozin-D6** from human plasma using a polymeric reversed-phase SPE sorbent.

Materials and Reagents

- Canagliflozin reference standard

- **Canagliflozin-D6** internal standard
- Human plasma (with anticoagulant, e.g., K2EDTA)
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Water (deionized or Milli-Q)
- Formic acid (88% or higher)
- Ammonium hydroxide
- Waters Oasis HLB 1 cc/30 mg SPE cartridges or equivalent polymeric reversed-phase sorbent

Experimental Protocol

This protocol is optimized for the extraction of Canagliflozin and **Canagliflozin-D6** from 200 µL of human plasma.

1. Preparation of Solutions

- Internal Standard (IS) Working Solution: Prepare a stock solution of **Canagliflozin-D6** in methanol. From the stock solution, prepare a working solution at an appropriate concentration (e.g., 100 ng/mL) in 50:50 (v/v) methanol:water.
- Wash Solution: 5% Methanol in water.
- Elution Solution: Acetonitrile.
- Reconstitution Solution: 50:50 (v/v) Acetonitrile:Water with 0.1% formic acid.

2. Sample Pre-treatment

- Thaw frozen human plasma samples at room temperature.
- Vortex the plasma samples to ensure homogeneity.

- To 200 μ L of plasma in a microcentrifuge tube, add 20 μ L of the **Canagliflozin-D6** internal standard working solution.
- Vortex for 10 seconds.
- Add 200 μ L of 2% formic acid in water to the plasma sample.
- Vortex for another 10 seconds.

3. Solid-Phase Extraction (SPE)

The following steps are to be performed using a vacuum manifold.

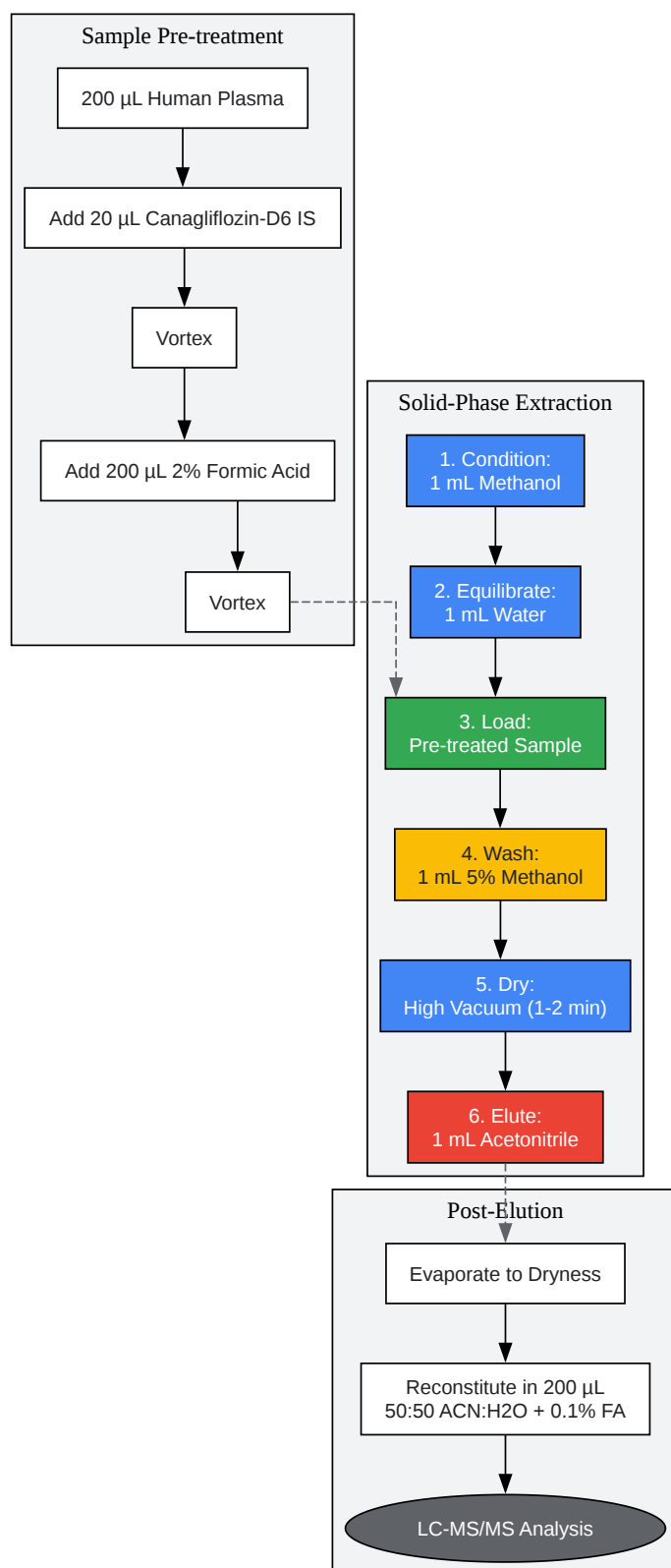
- Conditioning: Condition the Oasis HLB SPE cartridge with 1 mL of methanol.
- Equilibration: Equilibrate the cartridge with 1 mL of water. Do not allow the sorbent bed to dry.
- Loading: Load the pre-treated plasma sample onto the SPE cartridge. Apply a low vacuum to allow the sample to pass through the sorbent at a slow, drop-wise pace (approximately 1-2 mL/min).
- Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
- Drying: Dry the sorbent bed by applying a high vacuum for 1-2 minutes to remove any residual aqueous solution.
- Elution: Elute the analytes with 1 mL of acetonitrile into a clean collection tube.
- Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
- Reconstitution: Reconstitute the dried residue with 200 μ L of the reconstitution solution. Vortex for 30 seconds to ensure complete dissolution.
- Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Data Presentation

The following table summarizes the expected quantitative performance of the SPE method for Canagliflozin and **Canagliflozin-D6**.

Parameter	Canagliflozin	Canagliflozin-D6
Linearity Range	10.25 - 6019.31 ng/mL[3][4]	N/A
Mean Recovery	~98%[3][4]	>75%
Precision (%RSD)	< 15%	< 15%
Accuracy (%Bias)	Within ±15%	Within ±15%

Visualizations



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Caption: Solid-Phase Extraction Workflow for Canagliflozin.

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